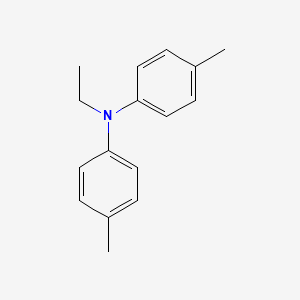
N-ethyl-4-methyl-N-(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methyl-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-N-(4-methylphenyl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reduction of a nitroarene precursor followed by N-alkylation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitroarene intermediates followed by alkylation steps is a common industrial approach. The use of palladium or platinum catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated anilines, nitroanilines, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-4-methyl-N-(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with different alkyl groups.
N-ethyl-N-methyl-4-(4-nitrophenylazo)aniline: Contains a nitro group and azo linkage, leading to different chemical properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
50668-24-1 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3 |
InChI Key |
XREOIWUZEVUDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















